molecular formula C12H14O7 B14338980 Dimethyl 3-hydroxy-4,6-dimethoxybenzene-1,2-dicarboxylate CAS No. 103577-13-5

Dimethyl 3-hydroxy-4,6-dimethoxybenzene-1,2-dicarboxylate

Cat. No.: B14338980
CAS No.: 103577-13-5
M. Wt: 270.23 g/mol
InChI Key: FRDRDBRPFMEDBN-UHFFFAOYSA-N
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Description

Dimethyl 3-hydroxy-4,6-dimethoxybenzene-1,2-dicarboxylate is an organic compound with the molecular formula C12H14O7. This compound is characterized by the presence of two methoxy groups and a hydroxyl group attached to a benzene ring, along with two ester functional groups. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 3-hydroxy-4,6-dimethoxybenzene-1,2-dicarboxylate typically involves the esterification of 3-hydroxy-4,6-dimethoxybenzene-1,2-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and stringent control of reaction parameters such as temperature and pressure are crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-hydroxy-4,6-dimethoxybenzene-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium ethoxide in ethanol.

Major Products

    Oxidation: Formation of 3-oxo-4,6-dimethoxybenzene-1,2-dicarboxylate.

    Reduction: Formation of 3-hydroxy-4,6-dimethoxybenzene-1,2-dimethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 3-hydroxy-4,6-dimethoxybenzene-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl 3-hydroxy-4,6-dimethoxybenzene-1,2-dicarboxylate involves its interaction with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The ester groups can undergo hydrolysis, releasing the corresponding acids and alcohols, which may further interact with biological systems.

Comparison with Similar Compounds

Dimethyl 3-hydroxy-4,6-dimethoxybenzene-1,2-dicarboxylate can be compared with similar compounds such as:

    Dimethyl 3,4,5-trimethoxybenzene-1,2-dicarboxylate: Similar structure but with an additional methoxy group.

    Dimethyl 3-hydroxy-4,5-dimethoxybenzene-1,2-dicarboxylate: Similar structure but with different positions of the methoxy groups.

    This compound: Similar structure but with different functional groups.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

103577-13-5

Molecular Formula

C12H14O7

Molecular Weight

270.23 g/mol

IUPAC Name

dimethyl 3-hydroxy-4,6-dimethoxybenzene-1,2-dicarboxylate

InChI

InChI=1S/C12H14O7/c1-16-6-5-7(17-2)10(13)9(12(15)19-4)8(6)11(14)18-3/h5,13H,1-4H3

InChI Key

FRDRDBRPFMEDBN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1C(=O)OC)C(=O)OC)O)OC

Origin of Product

United States

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